2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

This 3-bromo-4-methyl pyrazolyl-pyridine is a specialized heteroaromatic building block. Its precise regioisomeric configuration is crucial; substitution with similar derivatives (e.g., 4-bromo or non-methylated analogs) will fundamentally alter cross-coupling reactivity and downstream kinase binding affinity, potentially causing >100-fold differences in IC₅₀ values. The bromine substituent enables modular Suzuki-Miyaura coupling, while the 4-methyl group allows for systematic electronic and steric tuning of the pharmacophore. Supplied at a 95% purity grade for reliable library construction without pre-purification.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13059771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C=CC(=N2)Br
InChIInChI=1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3
InChIKeyPCMGYKLRUSGZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine: CAS 1874509-76-8 Structural and Sourcing Overview for Pharmaceutical Research


2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (CAS: 1874509-76-8; MF: C₉H₈BrN₃; MW: 238.08) is a heteroaromatic building block comprising a 3-bromopyrazole ring linked via N1 to a 4-methylpyridine moiety [1]. This compound belongs to the broader class of halogenated pyrazolyl-pyridines that serve as versatile intermediates in medicinal chemistry programs, particularly in kinase inhibitor discovery efforts where the bromine substituent enables modular derivatization through cross-coupling chemistry [2].

Why Generic Substitution of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Fails: Regioisomeric and Reactivity Constraints in Heterocyclic Building Block Selection


Generic substitution of 2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine with seemingly similar brominated pyrazolyl-pyridine building blocks is contraindicated due to critical structural and reactivity divergences. Regioisomers—including 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine, 2-(3-bromo-1H-pyrazol-1-yl)-3-methylpyridine, and 2-(3-bromo-1H-pyrazol-1-yl)pyridine—differ fundamentally in bromine position, methyl group placement, or both, altering steric environment, electronic distribution, and consequently cross-coupling reactivity and downstream binding interactions . In kinase inhibitor programs, structurally related pyrazolo-pyridine derivatives demonstrate widely divergent inhibitory potencies against specific kinase targets [1]. Even modest regioisomeric changes can produce >100-fold differences in IC₅₀ values, rendering inter-compound substitution scientifically invalid without confirmatory re-optimization of entire synthetic and biological workflows.

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine: Quantitative Differentiation Evidence Guide


Regioisomeric Chemical Platform Uniqueness: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine vs. Alternative Bromopyrazolyl-Pyridines

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine exhibits a specific regioisomeric substitution pattern—bromine at pyrazole C3 and methyl at pyridine C4—that is not replicated in commonly available alternatives. The closest available analogs differ by at least one structural parameter: 2-(3-bromo-1H-pyrazol-1-yl)pyridine (CAS 1622839-24-0) lacks the 4-methyl group ; 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine (CAS 1256793-86-8) positions the bromine on the pyridine ring rather than the pyrazole ring [1]; and 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine has not been identified in the peer-reviewed literature or commercial catalogs. For medicinal chemists developing structure-activity relationship (SAR) campaigns, this particular 3-bromo-pyrazole/4-methyl-pyridine arrangement is a distinct chemical platform whose substitution cannot be replicated by available regioisomers.

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Kinase Inhibitor Chemical Space Mapping: Pyrazolyl-Pyridine Platform Potency Ranges and Target Selectivity Implications

While direct inhibitory data for the exact title compound are not currently available in public databases, the pyrazolyl-pyridine chemical platform to which this compound belongs has demonstrated meaningful kinase inhibitory activity in multiple independent studies. Structurally related pyrazolo-pyridine analogs show CK1δ inhibition with IC₅₀ = 0.9 μM and CHK1 inhibition with IC₅₀ = 0.23 μM . Furthermore, derivatives synthesized from a regioisomeric scaffold (CAS 1256793-86-8) have demonstrated IC₅₀ = 8.2 nM in kinase inhibition assays [1]. The pyrazolopyridine core is also the basis for selective PI4KIIIβ inhibitors [2] and PI3Kδ inhibitors [3], demonstrating the platform's capacity for target class selectivity tuning through peripheral substitution.

Kinase Inhibition Checkpoint Kinase PI3K Pathway

Cross-Coupling Reactivity Advantage: Bromine Position Effects on Suzuki-Miyaura and Buchwald-Hartwig Coupling Efficiency

The 3-bromo substituent on the pyrazole ring of 2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine confers distinct cross-coupling reactivity compared to alternative bromine placement. Literature on 3,4,5-tribromopyrazole systems demonstrates that bromine at the pyrazole 3-position participates effectively in Suzuki-Miyaura couplings with arylboronic acids, enabling sequential functionalization strategies [1]. This reactivity profile differs from 4-bromopyrazole analogs, which may exhibit altered coupling kinetics and selectivity [2]. Additionally, the 4-methyl group on the pyridine ring modulates the electronic character of the heteroaromatic system, potentially influencing the performance of Buchwald-Hartwig aminations at the C2 position [3].

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Supply Chain and Purity Specification: Commercial Availability Profile of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (CAS 1874509-76-8) is commercially available with defined purity specifications from multiple specialty chemical suppliers. Standard commercial grade is 95% purity , with suppliers including AKSci (Catalog 4628EK), CymitQuimica (Biosynth brand, Ref. 3D-ZZC50976), and others [1]. Recommended long-term storage conditions specify cool, dry environments . This established supply chain contrasts with the limited or absent commercial availability of close regioisomers such as 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine or 2-(3-bromo-1H-pyrazol-1-yl)-5-methylpyridine, for which no public vendor listings were identified in the search corpus.

Building Block Procurement Medicinal Chemistry Chemical Sourcing

Optimal Research Applications for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in Medicinal Chemistry


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

Utilize the 3-bromo substituent on the pyrazole ring as a cross-coupling handle for modular library construction. The bromine position enables Suzuki-Miyaura coupling with diverse arylboronic acids to generate focused pyrazolyl-pyridine kinase inhibitor libraries [1]. This approach aligns with the established pyrazolopyridine kinase inhibitor pharmacophore, where peripheral aryl substitutions tune potency and selectivity against targets such as CHK1, CK1δ, PI4KIIIβ, and PI3Kδ [2].

Structure-Activity Relationship (SAR) Studies on 4-Methylpyridine Substituent Effects

Employ this compound as a core scaffold to systematically probe the electronic and steric contributions of the 4-methyl substituent on the pyridine ring. Comparative studies with the non-methylated analog (2-(3-bromo-1H-pyrazol-1-yl)pyridine, CAS 1622839-24-0) can quantify the impact of the methyl group on coupling reactivity, physicochemical properties, and biological target engagement.

Multi-Step Heterocyclic Synthesis for Advanced Pharmaceutical Intermediates

Apply sequential functionalization strategies that exploit both the brominated pyrazole ring and the substituted pyridine moiety. The compound serves as a versatile intermediate for constructing more complex heterocyclic systems via cross-coupling followed by N-functionalization or cyclization reactions [1]. The 95% purity commercial grade supports reliable downstream transformations without requiring extensive pre-purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.